Ramatroban

Allergic rhinitis Eosinophil infiltration TP receptor antagonism

Ramatroban is a uniquely balanced dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (DP2/CRTH2) receptors (Ki ~4.5 nM for both). Co-crystal structure available (PDB: 6IIU). Clinical PK data (280 subjects) enables direct translational dosing. Superior to single-target TP or DP2 agents for eosinophil migration & vascular studies. Stock ≥98% purity (HPLC) for immediate research use.

Molecular Formula C21H21FN2O4S
Molecular Weight 416.5 g/mol
CAS No. 116649-85-5
Cat. No. B1678793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamatroban
CAS116649-85-5
Synonyms3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazole propanoic acid
BAY u 3405
BAY u 3406
BAY u-3405
BAY u3405
ramatroban
Molecular FormulaC21H21FN2O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
InChIInChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
InChIKeyLDXDSHIEDAPSSA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ramatroban (BAY u3405) Procurement Specifications: CAS 116649-85-5 for Dual TP/DP2 Antagonism Research


Ramatroban (CAS 116649-85-5), also designated BAY u3405, is a synthetic nonprostanoid small molecule that functions as a balanced dual antagonist of the thromboxane A2 receptor (TP) and the prostaglandin D2 receptor 2 (DP2, also known as CRTH2) [1]. The compound exhibits high affinity for both human TP and human DP2 receptors with Ki values of 4.5 nM and 4.3 nM, respectively, while demonstrating >2,000-fold selectivity over the DP1 receptor (Ki >10,000 nM) [1]. Ramatroban was developed by Bayer AG and is marketed in Japan under the trade name Baynas for the treatment of allergic rhinitis, with additional clinical investigation in asthma and coronary artery disease [2]. The compound's structural scaffold has served as the foundation for the development of both selective CRTH2 antagonists and PET tracer analogs [3].

Why TP Antagonists or Selective DP2 Antagonists Cannot Substitute for Ramatroban in Dual-Pathway Research


Generic substitution with single-target TP antagonists or selective DP2 antagonists fails to replicate the pharmacological signature of ramatroban due to fundamental differences in receptor engagement profiles. Pure TP antagonists such as seratrodast lack activity at the DP2 receptor, which has been shown to be essential for suppressing eosinophil infiltration in allergic inflammation models—a functional outcome that ramatroban achieves but seratrodast does not [1]. Conversely, selective DP2 antagonists including fevipiprant and CAY10471 lack clinically relevant TP antagonism, thereby failing to address the thromboxane-mediated component of immunothrombotic and vasoconstrictive pathways that ramatroban simultaneously modulates [2]. The structural basis for this dual activity is now understood at atomic resolution: ramatroban binds the human TP receptor orthosteric pocket via distinct interactions that are not conserved in DP2-selective analogs, and minor structural modifications that ablate TP activity do not impair DP2 binding [3]. This unique dual pharmacology cannot be replicated by co-administering separate single-target agents due to the integrated signaling crosstalk between TP and DP2 pathways in eosinophils and vascular endothelium.

Ramatroban Differentiation Evidence: Quantitative Comparative Data for Scientific Procurement Decisions


Functional Superiority of Dual TP/DP2 Antagonism: Ramatroban Versus Seratrodast in Allergic Rhinitis Model

Ramatroban demonstrates a clear functional advantage over the selective TP antagonist seratrodast in a murine model of allergic rhinitis. While ramatroban significantly reduced both nasal symptoms and eosinophil infiltration into the nasal mucosa, seratrodast showed no effect on either parameter despite both compounds sharing TP antagonist activity [1]. The differential outcome is attributed to ramatroban's additional antagonism at the DP2 (CRTH2) receptor, which mediates PGD2-induced eosinophil chemotaxis—a pathway that seratrodast does not address [1].

Allergic rhinitis Eosinophil infiltration TP receptor antagonism Dual antagonism

Comparative DP2 Receptor Antagonist Potency: Ramatroban Versus Fevipiprant in Functional Sensor Assays

In a fluorescence resonance energy transfer (FRET)-based DP2 receptor conformation sensor assay, ramatroban and fevipiprant were evaluated side-by-side for their ability to antagonize PGD2-induced receptor activation [1]. Schild regression analysis yielded a slope of 0.9993 (95% CI 0.312–1.687) for ramatroban and 0.9991 (95% CI 0.544–1.454) for fevipiprant—both values not significantly different from unity, indicating competitive, surmountable antagonism at the DP2 receptor [1]. The functional antagonism profile of ramatroban at DP2 is thus mechanistically comparable to that of fevipiprant, a clinical-stage selective DP2 antagonist [1].

DP2 receptor CRTH2 Functional antagonism Schild analysis

Balanced Dual Receptor Affinity: Ramatroban Ki Values at hTP and hDP2 Versus Selective Analogs

Ramatroban exhibits nearly equivalent high-affinity binding to human TP (Ki = 4.5 nM) and human DP2 (Ki = 4.3 nM) receptors, with >2,000-fold selectivity over DP1 (Ki >10,000 nM) [1]. This balanced dual affinity contrasts sharply with ramatroban-derived analogs: CAY10471, a structural analog with modifications to the tetrahydrocarbazole core, displays DP2 affinity of Ki = 0.6 nM but complete loss of TP activity (Ki >10,000 nM) . Compound 13, described by Ulven and Kostenis, achieves sub-nanomolar DP2 potency with complete absence of TP activity, demonstrating how minor structural perturbations ablate one activity while preserving the other [2]. The Ki ratio (TP/DP2) for ramatroban is approximately 1.05, whereas for CAY10471 it exceeds 16,000 .

Receptor binding affinity TP receptor DP2 receptor Structure-activity relationship

Clinical Efficacy Differentiation: Ramatroban Versus Terfenadine in Allergic Rhinitis Nasal Obstruction

In a randomized, double-blind, parallel-group Phase III clinical trial comparing ramatroban (150 mg/day) with the H1-antihistamine terfenadine (120 mg/day) over 4 weeks in patients with perennial allergic rhinitis, ramatroban demonstrated statistically significant superiority in overall improvement rates and specific symptom domains [1]. The final overall improvement rate was 67.4% in the ramatroban group compared with 43.0% in the terfenadine group (p=0.011 by U-test; p=0.002 by Fisher exact test) [1]. Nasal obstruction, a symptom poorly addressed by antihistamines, showed particularly pronounced improvement with ramatroban (p=0.004 by U-test) [1]. Safety profiles were equivalent between groups, with adverse drug reactions observed in 5.3% (5/95) of ramatroban-treated patients and 3.4% (3/89) of terfenadine-treated patients, with no serious events reported [1].

Allergic rhinitis Nasal obstruction Clinical trial Comparative efficacy

Atomic-Resolution Structural Differentiation: Ramatroban hTP Co-Crystal Structure Reveals Unique Binding Mode

The crystal structure of human TP receptor bound to ramatroban has been solved at 2.5 Å resolution, providing atomic-level detail of the ligand-receptor interaction that is unavailable for other TP antagonists except daltroban [1]. Ramatroban occupies the orthosteric binding pocket through a network of interactions including a carboxylate salt bridge with Arg295 (ECL2) and extensive hydrophobic contacts within the transmembrane helical bundle [1]. This structural information enables rational understanding of structure-activity relationships that distinguish ramatroban from selective TP antagonists and from its own DP2-selective analogs [2]. The availability of this co-crystal structure provides a validated template for structure-based drug design and molecular docking studies that cannot be replicated with compounds lacking published high-resolution structures in complex with TP [1].

X-ray crystallography GPCR structure Thromboxane receptor Ligand binding

Population Pharmacokinetics: Established Clinical PK Parameters Enable Dose Translation

Population pharmacokinetic analysis of ramatroban was conducted in 280 subjects (healthy volunteers and patients with bronchial asthma/perennial allergic rhinitis) using NONMEM modeling, yielding robust estimates of key PK parameters that inform preclinical-to-clinical dose translation [1]. The final model estimated total body clearance (CL) as 0.694 L/hr × body weight (adjusted for total bilirubin and age), apparent volume of distribution (Vd/F) as 3.42 L × body weight, and absorption rate constant (Ka) as 1.22 hr⁻¹ [1]. Inter-individual variability was 37.1% for CL and 55.4% for Vd/F [1]. This comprehensive clinical PK characterization contrasts with many research-grade DP2 antagonists (e.g., CAY10471, TM30089) for which human PK parameters remain unpublished or limited [2].

Pharmacokinetics Population PK Clearance Oral bioavailability

Ramatroban (BAY u3405) Optimal Application Scenarios for Research and Industrial Procurement


Dual-Pathway Pharmacological Studies Requiring Simultaneous TP and DP2 Blockade

Ramatroban is the optimal selection for experimental systems requiring concurrent antagonism of both thromboxane A2 (TP) and prostaglandin D2 (DP2/CRTH2) receptors. The compound's balanced Ki values (4.5 nM at hTP, 4.3 nM at hDP2) enable dual-pathway interrogation at a single concentration range, eliminating the need for combination dosing of separate agents [1]. This is particularly valuable in eosinophil biology studies where PGD2-driven chemotaxis (DP2-mediated) and thromboxane-driven vascular responses (TP-mediated) converge. As demonstrated in the seratrodast head-to-head comparison, TP antagonism alone fails to suppress eosinophil infiltration—only the dual activity of ramatroban achieves this functional outcome [2].

Structure-Based Drug Design Targeting TP or Dual TP/DP2 Antagonists

For computational chemistry and molecular modeling programs focused on prostanoid receptor antagonist development, ramatroban provides a structurally validated starting point. The 2.5 Å resolution co-crystal structure of ramatroban bound to human TP (PDB ID: 6IIU) offers the highest-resolution experimentally determined binding pose available for any TP antagonist [3]. This structural template enables accurate docking studies, pharmacophore modeling, and structure-guided optimization of novel TP antagonists or balanced dual antagonists. The structure-activity relationships defined by Ulven and Kostenis further map the chemical modifications that convert balanced dual activity into DP2 selectivity, providing a rational framework for tuning pharmacological profiles [4].

Translational Pharmacology and In Vivo Efficacy Studies Requiring PK-PD Correlation

Ramatroban is uniquely suited for in vivo studies where clinical translation is a key objective. The compound has peer-reviewed population pharmacokinetic characterization from 280 human subjects, with validated estimates of clearance (0.694 L/hr × BW), volume of distribution (3.42 L × BW), and absorption rate (Ka = 1.22 hr⁻¹) [5]. This clinical PK foundation enables researchers to select doses that achieve clinically relevant exposures in preclinical species, a capability absent for most research-grade DP2 antagonists. The established safety profile in humans (adverse event rate ~5.3% in clinical trials) further supports its use as a reference standard for toxicology benchmarking [6].

Allergic Inflammation Models with Nasal Obstruction Endpoints

In preclinical models of allergic rhinitis and airway inflammation where nasal obstruction or eosinophil tissue infiltration are primary readouts, ramatroban demonstrates validated efficacy that pure TP antagonists and antihistamines fail to match. The clinical superiority over terfenadine in nasal obstruction (p=0.004) [6] and the preclinical differentiation from seratrodast in eosinophil infiltration [2] establish ramatroban as the reference standard for compounds targeting the TP/DP2 axis in upper airway inflammation. Researchers evaluating novel anti-inflammatory agents should include ramatroban as a positive control in these specific model systems.

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